

4SC-202 (Domatinostat): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Domatinostat tosylate

Cat. No.: B1191543

[Get Quote](#)

An in-depth analysis of the molecular structure, properties, and mechanism of action of the selective Class I HDAC and LSD1 inhibitor, 4SC-202.

Introduction

4SC-202, also known as Domatinostat, is an orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1][2][3] It functions as a potent and selective inhibitor of class I histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1), key enzymes involved in epigenetic regulation.[1][4][5][6] This dual inhibitory activity positions 4SC-202 as a promising therapeutic agent with the potential to modulate gene expression, induce tumor cell apoptosis, and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacological properties, and key experimental findings related to 4SC-202.

Molecular Structure and Physicochemical Properties

4SC-202 is a benzamide derivative with a complex heterocyclic structure.[3] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
Common Name	4SC-202, Domatinostat
IUPAC Name	(E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide[4]
Chemical Formula	C ₂₃ H ₂₁ N ₅ O ₃ S[4]
Molecular Weight	447.51 g/mol [2][4][7]
CAS Number	910462-43-0[2][4]
SMILES	CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=C(C=C3)C=CC(=O)NC4=CC=CC=C4N

Physicochemical Data

Property	Value
Solubility	Soluble in DMSO; Insoluble in water and ethanol[4]
Physical State	Solid

Pharmacological Properties and Mechanism of Action

4SC-202 exerts its anti-neoplastic effects primarily through the inhibition of class I HDACs (HDAC1, HDAC2, and HDAC3) and LSD1.[1][4][5][6] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] LSD1, on the other hand, is a histone demethylase that removes methyl groups from histone H3. By inhibiting these enzymes, 4SC-202 leads to an accumulation of acetylated and methylated histones, resulting in chromatin remodeling and the reactivation of tumor suppressor genes.[2][3]

The inhibitory activity of 4SC-202 has been quantified in various studies, as summarized in the table below.

Inhibitory Activity

Target	IC ₅₀
HDAC1	1.20 μ M[4][5]
HDAC2	1.12 μ M[4][5]
HDAC3	0.57 μ M[4][5]
Mean (Human cancer cell lines)	0.7 μ M[4][5]

Cellular Effects

Effect	EC ₅₀	Cell Line
Histone H3 Hyperacetylation	1.1 μ M	HeLa[4][5]

Signaling Pathways

The mechanism of action of 4SC-202 involves the modulation of several key signaling pathways implicated in cancer development and progression.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New mechanistic insights into 4SC-202's epigenetic mode of action - 4SC AG [4sc.com]
- 2. Facebook [cancer.gov]
- 3. Phase I study of domatinostat (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Elucidating the mechanism of action of domatinostat (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4SC-202 – a promising combination partner for cancer treatment - 4SC AG [4sc.com]
- 7. Domatinostat | C23H21N5O3S | CID 15985904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4SC-202 (Domatinostat): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191543#4sc-202-molecular-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com